1-Bromo-1-ethoxyethane

Descripción

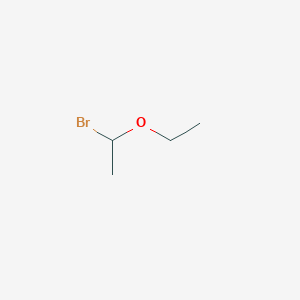

Structure

3D Structure

Propiedades

Número CAS |

116779-75-0 |

|---|---|

Fórmula molecular |

C4H9BrO |

Peso molecular |

153.02 g/mol |

Nombre IUPAC |

1-bromo-1-ethoxyethane |

InChI |

InChI=1S/C4H9BrO/c1-3-6-4(2)5/h4H,3H2,1-2H3 |

Clave InChI |

DGWGSHNCXHQSFP-UHFFFAOYSA-N |

SMILES canónico |

CCOC(C)Br |

Origen del producto |

United States |

Synthetic Methodologies for 1 Bromo 1 Ethoxyethane

Direct Halogenation Strategies for Acetals and Ethers

Direct halogenation represents a straightforward approach to synthesizing 1-bromo-1-ethoxyethane. This typically involves the reaction of an acetal (B89532) or an ether with a brominating agent.

Phosphorus tribromide (PBr₃) is a reagent frequently employed for the conversion of alcohols to alkyl bromides. masterorganicchemistry.combyjus.com Its application can be extended to the synthesis of α-bromoethers from acetals. The reaction mechanism involves the activation of an oxygen atom in the substrate by the electrophilic phosphorus, creating a good leaving group. This is followed by a nucleophilic attack by the bromide ion. youtube.com This method is advantageous as it often proceeds with high yields and can minimize side reactions like rearrangements that can occur with other brominating agents. masterorganicchemistry.combyjus.com While PBr₃ is effective for converting primary and secondary alcohols, its use with acetals to form α-bromoethers is also documented. byjus.commanac-inc.co.jp

Table 1: Synthesis of Bromoalkanes using Phosphorus Tribromide

| Reactant (Alcohol) | Product (Bromoalkane) | Reagent | Key Advantages |

| Primary or Secondary Alcohols | Primary or Secondary Alkyl Bromides | PBr₃ | High yields, avoids carbocation rearrangements. masterorganicchemistry.combyjus.com |

| Chiral Alcohols | Alkyl Bromides with Inverted Configuration | PBr₃ | Stereospecific inversion of configuration. masterorganicchemistry.com |

This table summarizes the general application of PBr₃ in converting alcohols to bromoalkanes, a reaction analogous to the synthesis of α-bromoethers from acetals.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for various bromination reactions, including the α-bromination of carbonyl derivatives and the bromination of acetals. halideschemicals.com The use of NBS is particularly advantageous as it is a solid, making it easier to handle than liquid bromine, and the succinimide (B58015) byproduct is often easily removed from the reaction mixture. halideschemicals.com The reaction of acetals with NBS can be catalyzed under certain conditions to yield the corresponding α-bromoether. orgsyn.orgorgsyn.org For instance, the bromination of acetals with NBS can be achieved, sometimes in the presence of a catalyst, to provide the desired product. researchgate.net

Table 2: Applications of N-Bromosuccinimide in Bromination

| Substrate Type | Product Type | Key Features of NBS |

| Allylic and Benzylic compounds | Allylic and Benzylic Bromides | Radical-initiated bromination. halideschemicals.com |

| Carbonyl Derivatives | α-Brominated Carbonyls | Can be used under mild conditions. halideschemicals.com |

| Acetals | α-Bromoethers | Provides a convenient source of bromine. orgsyn.orgorgsyn.org |

This table highlights the diverse applications of NBS in organic synthesis, including its use in the preparation of α-bromoethers.

Transformation from Precursor Halogenated Compounds

An alternative synthetic route involves the modification of already halogenated molecules.

In some instances, this compound can be synthesized from other halogenated compounds through a sequence of reactions. For example, a dehydrobromination reaction of a dibromo-substituted ether, followed by a subsequent bromination or hydrobromination of the resulting vinyl ether, can yield the target α-bromoether. The synthesis of vinyl bromides can be achieved through various methods, including the reaction of vinyl ethers with bromine. chemicalbook.comorganic-chemistry.org A subsequent addition of HBr across the double bond of the vinyl ether would lead to the formation of this compound. This multi-step approach offers a pathway to the desired product from different starting materials. researchgate.net

Emerging Green Chemistry Approaches in α-Bromoether Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. researchgate.netkeaipublishing.com

Modern synthetic chemistry is increasingly focused on reducing waste and avoiding the use of hazardous substances. mdpi.comresearchgate.net This has led to the exploration of catalyst-free and solvent-free reaction conditions. researchgate.netmdpi.com While specific examples for the synthesis of this compound under these conditions are not extensively documented in the provided search results, the general trend in organic synthesis is to develop methods that minimize the use of solvents and catalysts. researchgate.netrsc.org Such approaches, if developed for α-bromoether synthesis, would offer significant environmental and economic advantages. The development of solvent-free or catalyst-free methods for the synthesis of α-bromoethers remains an active area of research. itu.edu.tr

Stereoselective Synthesis of this compound Enantiomers and Analogues

The generation of chiral α-bromo ethers, such as the enantiomers of this compound, represents a significant challenge in synthetic organic chemistry. Due to the reactive nature of the α-halo ether moiety, controlling stereochemistry during its formation is complex. While specific, high-yielding enantioselective methods for this compound are not extensively documented, several stereoselective strategies employed for analogous compounds can be proposed as viable pathways. These approaches primarily fall into two categories: the stereoselective bromination of a prochiral precursor and the stereospecific substitution of a chiral precursor.

One potential strategy is the enantioselective bromination of ethyl vinyl ether . This approach would involve the use of a chiral brominating agent or a combination of an achiral bromine source with a chiral catalyst to induce facial selectivity in the addition of bromine across the double bond. While research on the direct asymmetric bromination of simple vinyl ethers like ethyl vinyl ether is limited, studies on the enantioselective halogenation of other electron-rich olefins, such as silyl (B83357) enol ethers, provide a conceptual framework. For instance, chiral N-bromo compounds derived from cinchona alkaloids or chiral pentacarboxycyclopentadienyl bromide reagents have been used to achieve enantioselective bromination of silyl enol ethers, yielding α-bromoketones with moderate to good enantiomeric excess (ee). researchgate.net A similar strategy could hypothetically be adapted for ethyl vinyl ether, where a chiral catalyst would create a chiral environment, directing the attack of the bromine electrophile to one face of the alkene.

A proposed catalytic cycle for such a transformation is depicted below:

Step 1: Coordination of the chiral catalyst to the bromine source.

Step 2: Diastereoselective attack of the ethyl vinyl ether on the activated chiral bromine complex.

Step 3: Formation of a bromonium ion intermediate with a defined stereochemistry.

Step 4: Nucleophilic attack by a bromide ion to yield the enantiomerically enriched this compound.

The success of this approach would be highly dependent on the development of a suitable chiral catalyst that can effectively differentiate between the two faces of the prochiral ethyl vinyl ether.

Another promising avenue is the stereospecific conversion of a chiral precursor , namely enantiomerically pure (R)- or (S)-1-ethoxyethanol. If this chiral alcohol can be synthesized or resolved efficiently, its subsequent conversion to the corresponding bromide could proceed with a predictable stereochemical outcome. Several classical methods for converting alcohols to alkyl halides are known to proceed with high stereospecificity. For example, the Appel reaction, which utilizes a phosphine (B1218219) and a halogen source (e.g., triphenylphosphine (B44618) and carbon tetrabromide or N-bromosuccinimide), typically proceeds with a clean inversion of stereochemistry (SN2 mechanism). tubitak.gov.tr Similarly, reagents like phosphorus tribromide (PBr₃) are known to convert chiral alcohols to alkyl bromides, often with inversion of configuration. masterorganicchemistry.commasterorganicchemistry.com

The table below summarizes the expected stereochemical outcomes for the conversion of chiral 1-ethoxyethanol (B8670636) to this compound using common stereospecific brominating agents.

| Starting Material | Reagent System | Proposed Mechanism | Expected Product |

| (R)-1-Ethoxyethanol | PPh₃, CBr₄ | SN2 | (S)-1-Bromo-1-ethoxyethane |

| (S)-1-Ethoxyethanol | PPh₃, CBr₄ | SN2 | (R)-1-Bromo-1-ethoxyethane |

| (R)-1-Ethoxyethanol | PBr₃ | SN2 | (S)-1-Bromo-1-ethoxyethane |

| (S)-1-Ethoxyethanol | PBr₃ | SN2 | (R)-1-Bromo-1-ethoxyethane |

A third approach involves the use of chiral auxiliaries . wikipedia.org A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical course of the bromination reaction. For example, a vinyl ether bearing a chiral auxiliary could be subjected to bromination. The steric hindrance and electronic properties of the auxiliary would favor the approach of the bromine from one specific face, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would then yield the desired enantiomer of this compound. Evans oxazolidinones and pseudoephedrine amides are well-known chiral auxiliaries used to direct alkylations and other transformations with high diastereoselectivity. harvard.edu A similar concept could be applied to the synthesis of chiral α-bromo ethers.

While dedicated studies on the stereoselective synthesis of this compound are not prevalent, the principles established in the asymmetric synthesis of related α-halo carbonyl compounds and other chiral ethers provide a solid foundation for future research in this area. acs.orgresearchgate.net The development of efficient and practical methods for producing enantiopure this compound would be a valuable addition to the synthetic chemist's toolbox, enabling its use as a chiral building block in the synthesis of more complex molecules.

Mechanistic Investigations into the Reactivity of 1 Bromo 1 Ethoxyethane

Nucleophilic Substitution Pathways (S(_N)1 and S(_N)2)

1-Bromo-1-ethoxyethane, being a secondary bromoalkane, is capable of undergoing nucleophilic substitution through both unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. savemyexams.com The operative mechanism is highly dependent on the reaction conditions.

The S(_N)1 mechanism involves a two-step process. masterorganicchemistry.com The initial, rate-determining step is the spontaneous heterolytic cleavage of the carbon-bromine bond to form a carbocation intermediate and a bromide ion. chemist.sg This carbocation is then rapidly attacked by a nucleophile in the second step. chemicalnote.com The presence of the adjacent oxygen atom significantly stabilizes the carbocation through resonance, making the S(_N)1 pathway more accessible than for a typical secondary alkyl halide.

The S(_N)2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromine). chemicalnote.comlibretexts.org This backside attack leads to the simultaneous formation of a new carbon-nucleophile bond and the breaking of the carbon-bromine bond, passing through a high-energy transition state. chemicalnote.com Steric hindrance around the reaction center can impede the S(_N)2 pathway, but for this compound, the hindrance is not prohibitive. youtube.com

The stereochemistry of the product is a key indicator of the underlying substitution mechanism.

S(_N)1 Stereochemistry : The carbocation intermediate formed in the S(_N)1 pathway is sp² hybridized and has a trigonal planar geometry. youtube.com This planarity allows the incoming nucleophile to attack from either face of the carbocation. masterorganicchemistry.com Consequently, if the starting material is chiral, the S(_N)1 reaction typically leads to a racemic or nearly racemic mixture of products, corresponding to both inversion and retention of configuration. organic-chemistry.org Complete racemization may not be observed due to the formation of intimate ion pairs between the carbocation and the leaving group, which can partially shield one face from nucleophilic attack.

S(_N)2 Stereochemistry : The S(_N)2 mechanism is stereospecific. youtube.com The requisite backside attack by the nucleophile forces the stereocenter to undergo an inversion of configuration, a phenomenon known as a Walden inversion. libretexts.orgualberta.ca An (R)-enantiomer will yield an (S)-enantiomer, and vice versa. youtube.com The product is optically active if the starting material was. youtube.com

The primary factors controlling which pathway is favored include the strength of the nucleophile and the polarity of the solvent.

The choice of solvent and the nature of the nucleophile are critical in directing the substitution reaction of this compound towards either an S(_N)1 or S(_N)2 pathway.

Influence of Solvent :

Polar protic solvents , such as water and alcohols (e.g., methanol, ethanol), are capable of hydrogen bonding. csbsju.edulibretexts.org They effectively solvate both the leaving group (bromide anion) and the carbocation intermediate, stabilizing them and lowering the activation energy for the S(_N)1 pathway. libretexts.org These solvents are therefore ideal for promoting S(_N)1 reactions. libretexts.org

Polar aprotic solvents , such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), possess dipoles but lack acidic protons for hydrogen bonding. blogspot.com They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. chemistrysteps.com This enhances nucleophilicity and favors the bimolecular S(_N)2 mechanism. blogspot.com

Influence of Nucleophile :

Strong nucleophiles , which are often negatively charged (e.g., RO⁻, CN⁻, RS⁻), favor the S(_N)2 pathway. libretexts.org Their high reactivity allows them to attack the substrate in a concerted step without waiting for carbocation formation. chemistrysteps.com

Weak or neutral nucleophiles , such as water or alcohols, are not reactive enough to force an S(_N)2 reaction. libretexts.org They typically participate in S(_N)1 reactions, where they attack the pre-formed carbocation intermediate. libretexts.org Reactions where the solvent also acts as the nucleophile are termed solvolysis reactions and are characteristic of the S(_N)1 mechanism.

Elimination Reactions (E1 and E2) for Vinyl Ether Formation

In addition to substitution, this compound can undergo elimination reactions to form ethyl vinyl ether. These reactions are in direct competition with S(_N)1 and S(_N)2 pathways. dalalinstitute.com

The E1 (Elimination, Unimolecular) mechanism proceeds via the same carbocation intermediate as the S(_N)1 reaction. iitk.ac.in In a second step, a weak base removes a proton from a carbon atom adjacent (beta) to the positively charged carbon, leading to the formation of a double bond. libretexts.org E1 reactions are favored by conditions that favor S(_N)1 reactions, such as the use of a weak base and a good ionizing solvent, and are often promoted by heat. masterorganicchemistry.com

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process. dalalinstitute.com A strong base removes a proton from the beta-carbon at the same time as the leaving group departs from the alpha-carbon, forming a double bond. masterorganicchemistry.com This pathway requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group for optimal orbital overlap in the transition state. dalalinstitute.com E2 reactions are favored by the use of strong, often sterically hindered, bases and higher temperatures. iitk.ac.inmasterorganicchemistry.com

Regioselectivity : For this compound, the alpha-carbon is the one bonded to the bromine. The only beta-hydrogens are on the adjacent methyl group. Therefore, only one elimination product is possible: ethyl vinyl ether (ethoxyethene). This removes any ambiguity regarding regioselectivity (i.e., Zaitsev's vs. Hofmann's rule).

Stereoselectivity : The product, ethyl vinyl ether, does not exhibit geometric isomerism (E/Z isomers). Therefore, questions of stereoselectivity in the formation of the double bond are not applicable in this specific case.

Substitution and elimination reactions are often in competition. libretexts.org The outcome depends on several factors, primarily the function of the reagent as a nucleophile versus a base. youtube.com

Strong, non-bulky bases/nucleophiles (e.g., ethoxide) can lead to a mixture of S(_N)2 and E2 products.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because their bulk makes it difficult to act as a nucleophile and attack the sterically shielded carbon atom, but they can readily abstract a less hindered beta-proton. libretexts.orgyoutube.com

Weak nucleophiles/bases in polar protic solvents lead to a mixture of S(_N)1 and E1 products, as both reactions proceed through a common carbocation intermediate. youtube.com Increasing the reaction temperature generally favors elimination over substitution. youtube.com

Rearrangement Processes and Carbocation Stability in α-Bromoether Chemistry

Carbocation rearrangements, such as hydride or alkyl shifts, are common processes in reactions involving carbocation intermediates. lumenlearning.comlibretexts.org These shifts occur when an unstable carbocation can rearrange to a more stable one. masterorganicchemistry.com

In the case of this compound, the carbocation formed upon departure of the bromide ion is an α-ethoxyethyl cation. This is a secondary carbocation, but its stability is greatly enhanced by the adjacent oxygen atom. The oxygen can donate a lone pair of electrons to the empty p-orbital of the carbocationic center, delocalizing the positive charge through resonance. masterorganicchemistry.com This creates a resonance structure that is an oxonium ion, where all atoms have a complete octet.

This resonance stabilization makes the α-ethoxyethyl cation significantly more stable than a typical secondary or even a tertiary alkyl carbocation. chemistrysteps.comru.nl Because this carbocation is already in a highly stable state, there is no thermodynamic driving force for a hydride shift from the adjacent methyl group, which would lead to a less stable primary carbocation. masterorganicchemistry.comyoutube.com Therefore, carbocation rearrangements are generally not observed in the reactions of this compound.

Table of Compounds

Acid-Catalyzed Transformations and Hydrolysis Mechanisms

The reactivity of this compound under acidic conditions is primarily characterized by hydrolysis, a transformation that proceeds through a well-established mechanistic pathway. The presence of an acid catalyst facilitates the cleavage of the carbon-bromine bond, leading to the formation of key intermediates and final products.

The hydrolysis of α-haloethers like this compound is generally understood to follow a unimolecular nucleophilic substitution (S(_N)1) mechanism. This process is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the bromine atom. The rate-determining step involves the heterolytic cleavage of the C-Br bond, resulting in the formation of a bromide ion and a resonance-stabilized oxocarbenium ion. This planar carbocation is a key intermediate in the reaction.

The kinetics of the hydrolysis of related α-halogenoalkyl esters have been studied, and the data supports the S(_N)1 pathway. The rate of these reactions is highly dependent on the polarity of the solvent and the concentration of the acid catalyst.

Table 1: Mechanistic Steps in the Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediates/Products |

| 1. Protonation | The ether oxygen is protonated by a hydronium ion (H(_3)O). | Protonated this compound |

| 2. Ionization (Rate-Determining) | The C-Br bond undergoes heterolytic cleavage to form a bromide ion and an oxocarbenium ion. | Ethyl oxocarbenium ion, Bromide ion |

| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxocarbenium ion. | Protonated hemiacetal |

| 4. Deprotonation | A water molecule removes a proton from the protonated hemiacetal. | Hemiacetal, Hydronium ion |

| 5. Decomposition | The unstable hemiacetal breaks down into the final products. | Acetaldehyde, Ethanol (B145695) |

Radical Processes Involving this compound

In addition to its ionic reactivity, this compound is also a substrate for radical reactions. These processes are typically initiated by the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This cleavage can be induced by radical initiators, such as azobisisobutyronitrile (AIBN), or by photochemical methods.

The homolytic cleavage of the C-Br bond generates a bromine radical and a 1-ethoxyethyl radical. This carbon-centered radical is a reactive intermediate that can participate in a variety of subsequent reactions, most notably atom transfer radical addition (ATRA) to alkenes.

In a typical ATRA reaction, the 1-ethoxyethyl radical adds to an alkene double bond. This addition forms a new carbon-carbon bond and generates a new carbon-centered radical. This new radical can then abstract a bromine atom from another molecule of this compound, propagating the radical chain and forming the final addition product. The efficiency and selectivity of these reactions can often be enhanced by the use of transition metal catalysts, such as copper complexes.

Photoredox catalysis has emerged as a powerful tool for initiating such radical transformations under mild conditions. In these systems, a photocatalyst, upon irradiation with visible light, can facilitate the single-electron transfer processes necessary to generate the initial radical species from this compound.

Table 2: Key Steps in the Radical Addition of this compound to an Alkene

| Step | Description | Intermediates/Products |

| 1. Initiation | A radical initiator (e.g., AIBN) or UV light causes homolytic cleavage of the C-Br bond. | 1-Ethoxyethyl radical, Bromine radical |

| 2. Propagation (Step A) | The 1-ethoxyethyl radical adds to the double bond of an alkene. | New carbon-centered radical |

| 3. Propagation (Step B) | The new radical abstracts a bromine atom from another molecule of this compound. | Final addition product, Regenerated 1-ethoxyethyl radical |

| 4. Termination | Two radical species combine to terminate the chain reaction. | Non-radical products |

Applications of 1 Bromo 1 Ethoxyethane in Advanced Organic Synthesis

As a Versatile Synthon for C-C Bond Formation

1-Bromo-1-ethoxyethane serves as a valuable synthon in organic synthesis, primarily through its conversion into organometallic reagents that act as 1-ethoxyvinyl anion equivalents. These reagents are instrumental in forming new carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules. The presence of the ethoxy group on the vinyl anion imparts unique reactivity and allows for the subsequent conversion of the resulting enol ether products into other functional groups, such as ketones.

Generation and Reactivity of 1-Bromo-1-lithioethene from Related Precursors

A closely related and highly practical reagent, 1-bromo-1-lithioethene, serves as a key intermediate for C-C bond formation. researchgate.netnih.gov A reliable method for its preparation on a preparative scale has been reported. researchgate.netnih.gov This organolithium reagent demonstrates significant utility due to its manageable reactivity and compatibility with various functional groups. researchgate.netnih.gov It is typically generated at very low temperatures, such as -110°C, to ensure its stability. researchgate.netnih.gov

Once generated, 1-bromo-1-lithioethene exhibits clean 1,2-addition to a wide array of electrophiles. researchgate.netnih.gov Its relatively low basicity at these low temperatures allows it to be compatible with many common protecting groups. researchgate.netnih.gov This characteristic is believed to stem from a specific crystalline structure where the lithium atom is coordinatively saturated, making it less available for chelation. researchgate.netnih.gov The reagent can be effectively trapped with various electrophiles, including aldehydes, ketones, acylsilanes, chlorosilanes, and tributyltin chloride, leading to a range of 1-substituted 1-bromoethene products in moderate to excellent yields. researchgate.netnih.gov

Stereoselective Additions to Carbonyl Compounds (e.g., Aldehydes, Ketones)

Organolithium reagents, such as those derived from precursors related to this compound, are excellent nucleophiles for addition to the electrophilic carbon of carbonyl groups in aldehydes and ketones. libretexts.org This nucleophilic addition is a fundamental reaction for forming new carbon-carbon bonds and creating alcohols. masterorganicchemistry.com The reaction proceeds in two main steps: the nucleophilic attack on the carbonyl carbon to form a metal alkoxide intermediate, followed by an acidic workup to protonate the alkoxide and yield the final alcohol product. masterorganicchemistry.com

The addition of 1-bromo-1-lithioethene to carbonyl compounds has been shown to proceed with unexpectedly high levels of diastereoselectivity. researchgate.netnih.gov For instance, its reaction with α-siloxy aldehydes typically results in a 10:1 diastereomeric ratio, following the Felkin-Ahn model of stereochemical control. researchgate.netnih.gov Similarly, high selectivity (≥10:1) is observed in additions to protected ketopyranose and ketofuranose sugars, where the addition occurs preferentially from the less sterically hindered face. researchgate.netnih.gov These stereoselective additions are crucial in synthetic chemistry for controlling the three-dimensional arrangement of atoms in the target molecule.

Below is a table summarizing the reaction of 1-bromo-1-lithioethene with various carbonyl compounds.

| Electrophile (Carbonyl Compound) | Product Type | Yield | Diastereoselectivity | Reference |

| Various Aldehydes & Ketones | 2-Bromo-1-alken-3-ols | Moderate to Excellent | Not specified | researchgate.netnih.gov |

| α-Siloxy Aldehydes | 2-Bromo-alken-3-ols | Not specified | Typically 10:1 (Felkin-Ahn) | researchgate.netnih.gov |

| Protected Ketopyranose Sugars | Tertiary Alcohols | Not specified | ≥ 10:1 | researchgate.netnih.gov |

| Protected Ketofuranose Sugars | Tertiary Alcohols | Not specified | ≥ 10:1 | researchgate.netnih.gov |

Precursor for Advanced Vinyl Ether and Enol Ether Derivatives

Halogenated vinylic ethers, a class that includes this compound, are valuable precursors in organic synthesis. The unique electronic properties arising from the interplay between the alkoxy group and the halogen atom influence the reactivity of the double bond and the carbon-halogen bond. this compound can be envisioned as a precursor to (1-ethoxyvinyl)lithium. nih.govguidechem.comnih.gov This organolithium species can then react with a range of electrophiles to introduce the 1-ethoxyvinyl group, which is a masked acetyl group. Subsequent hydrolysis of the resulting vinyl ether product under acidic conditions yields a ketone.

Ethyl vinyl ether itself is synthesized industrially by the reaction of acetylene (B1199291) with ethanol (B145695) in the presence of a base. wikipedia.org The alkene portion of vinyl ethers is highly reactive. wikipedia.org It can undergo polymerization, often initiated by Lewis acids, and can also participate in cycloaddition reactions. wikipedia.org Furthermore, deprotonation with a strong base like butyllithium (B86547) can generate a nucleophilic vinyl anion equivalent. wikipedia.org

Role in the Synthesis of Complex Molecules and Natural Product Fragments

The utility of reagents derived from this compound is highlighted by their application in the total synthesis of complex natural products. A notable example is the use of (1-ethoxyvinyl)lithium in the ten-step total synthesis of (±)-Phaeocaulisin A, a guaianolide sesquiterpene natural product with a complex tetracyclic skeleton. nih.gov

In this synthesis, (1-ethoxyvinyl)lithium was added to a key intermediate ketone. nih.gov A subsequent one-pot hydrolysis of the resulting enol ether yielded an α-hydroxyketone. nih.gov This transformation was a crucial step in constructing the intricate carbon framework of the natural product. The (1-ethoxyvinyl)lithium effectively served as an acetyl anion equivalent, enabling the formation of a key C-C bond and the introduction of a necessary carbonyl group after hydrolysis. nih.gov

Development of Novel Reagents and Intermediates for Organic Transformations

The development of reagents like 1-bromo-1-lithioethene from bromo-vinyl precursors exemplifies the creation of novel tools for organic synthesis. researchgate.netnih.govnih.gov This reagent has been described as a practical tool for the efficient preparation of 2-bromo-1-alken-3-ols. nih.gov Its reliability and compatibility with various functional groups make it a valuable addition to the synthetic chemist's toolbox. researchgate.netnih.gov Similarly, other bromo-substituted compounds, such as 1,1,2-tribromoethyl arenes, have been developed as novel and efficient precursors for synthesizing other useful building blocks like 1-bromoalkynes and α-bromoketones. rsc.org The development of such versatile reagents from readily available starting materials is a continuous goal in synthetic organic chemistry.

Integration into Metal-Catalyzed Cross-Coupling Reactions of Halogenated Ethers

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of C-C bonds. thieme.com Reactions such as the Suzuki-Miyaura coupling (using organoboron reagents) and the Negishi coupling (using organozinc reagents) are powerful methods for connecting different organic fragments. wikipedia.orgbeilstein-journals.org

The general scheme for the Suzuki reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron species in the presence of a base. wikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org The mechanism involves oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to form the product and regenerate the catalyst. harvard.edu

Similarly, the Negishi reaction provides a convenient route to compounds with C(sp²)–C(sp³) bonds. beilstein-journals.org While this compound is a halogenated ether and thus a potential substrate for such reactions, specific, detailed research findings on its integration into these cross-coupling methodologies are not extensively documented in the provided search results. However, the principles of these reactions are broadly applicable to organohalides, suggesting that this compound could potentially serve as a coupling partner with suitable organometallic reagents under appropriate catalytic conditions. wikipedia.orgbeilstein-journals.org The success of such a reaction would depend on factors like the stability of the starting material and any intermediates under the reaction conditions and the relative rates of the desired catalytic steps versus potential side reactions.

Advanced Spectroscopic and Spectrometric Methodologies for Investigating 1 Bromo 1 Ethoxyethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 1-Bromo-1-ethoxyethane. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's constitution and spatial arrangement can be assembled.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex network of correlations within a molecule, resolving ambiguities that may persist in one-dimensional (1D) spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound (CH₃-CH(Br)-O-CH₂-CH₃), COSY would reveal cross-peaks connecting coupled protons. For instance, the methine proton of the bromoethyl group would show a correlation to the protons of its adjacent methyl group. Similarly, the methylene (B1212753) protons of the ethoxy group would correlate with the protons of its terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atom they are attached to, providing definitive one-bond C-H connectivity. An HSQC spectrum would show a correlation for each unique C-H bond in the this compound molecule, simplifying the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. For example, the protons of the methyl group in the bromoethyl fragment would show a correlation to the carbon of the ethoxy group's methylene, confirming the ether linkage.

The table below outlines the predicted 2D NMR correlations for this compound.

| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlations (²JCH, ³JCH) |

| -CH(Br)- | -CH₃ (bromoethyl) | C-1 | C-2 (bromoethyl), C-1' (ethoxy) |

| -CH₃ (bromoethyl) | -CH(Br)- | C-2 | C-1 (bromoethyl), C-1' (ethoxy) |

| -O-CH₂- | -CH₃ (ethoxy) | C-1' | C-2' (ethoxy), C-1 (bromoethyl) |

| -CH₃ (ethoxy) | -O-CH₂- | C-2' | C-1' (ethoxy) |

The Nuclear Overhauser Effect (NOE) is a phenomenon that detects the transfer of nuclear spin polarization between nuclei that are in close spatial proximity, typically within 5 Å. libretexts.org This effect is independent of through-bond coupling and is therefore invaluable for determining the three-dimensional structure and preferred conformations of a molecule. libretexts.orgbeilstein-journals.org

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks indicate which protons are close to each other in space. For this compound, rotation around the C-O and C-C single bonds allows for various spatial arrangements (conformers). By irradiating specific proton signals and observing which other protons show an enhanced signal, or by analyzing the cross-peaks in a NOESY spectrum, the predominant conformation can be deduced. For instance, an NOE between the methine proton (-CH(Br)-) and the methylene protons (-O-CH₂-) would suggest a conformation where these groups are spatially near, providing critical data for modeling the molecule's most stable three-dimensional shape. libretexts.org

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. nih.gov For this compound (C₄H₉BrO), HRMS can distinguish its exact mass (151.9837 Da) from other ions with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) is used to analyze fragmentation pathways. fhv.at In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This provides definitive evidence for structural assignments. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic doublets for bromine-containing fragments, which aids in their identification. libretexts.org

The fragmentation of the this compound molecular ion ([C₄H₉BrO]⁺˙) can proceed through several pathways, including inductive cleavage and alpha-cleavage. youtube.comyoutube.com Alpha-cleavage next to the ether oxygen is a common pathway for ethers. libretexts.org

Below is a proposed fragmentation pathway and a table of expected major fragments.

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical, yielding a stable oxonium ion.

Alpha-Cleavage: Fission of the C-C bond alpha to the oxygen can lead to the loss of a methyl radical.

Ether Cleavage: The C-O bond can break, leading to the loss of an ethoxy radical.

| Fragment Ion (Structure) | Fragmentation Pathway | Predicted m/z (⁷⁹Br / ⁸¹Br) |

| [C₄H₉O]⁺ | M⁺˙ - •Br | 73.0653 |

| [C₃H₆BrO]⁺ | M⁺˙ - •CH₃ | 136.9578 / 138.9558 |

| [C₂H₄Br]⁺ | M⁺˙ - •OCH₂CH₃ | 106.9523 / 108.9503 |

| [CH₃CH=O⁺H] | Rearrangement & Cleavage | 45.0334 |

| [CH₃CH₂]⁺ | Ether Cleavage | 29.0391 |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. wikipedia.org These techniques provide complementary information about molecular structure, functional groups, and chemical bonding. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in a molecule's polarizability. acs.org

For this compound, specific vibrational frequencies can be assigned to different bond stretches and bends within the molecule. The C-Br stretching frequency is typically found in the fingerprint region of the spectrum. The C-O-C ether linkage will exhibit characteristic stretching modes. Analysis of these spectra can also provide insight into conformational isomerism, as different conformers may exhibit slightly different vibrational frequencies.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| C-H Stretch (alkane) | 2850 - 3000 | IR, Raman |

| C-O-C Stretch (ether) | 1070 - 1150 | IR (strong), Raman (weak) |

| C-Br Stretch | 500 - 680 | IR, Raman |

| C-C Stretch | 800 - 1200 | IR, Raman |

| CH₂/CH₃ Bending | 1350 - 1470 | IR, Raman |

Fourier-Transform (FT) Raman spectroscopy is an evolution of traditional Raman spectroscopy that utilizes a near-infrared (NIR) laser for excitation. This approach significantly reduces or eliminates the fluorescence that often plagues Raman spectra of organic compounds when using visible lasers, allowing for clearer, more interpretable data.

The non-destructive nature of the technique and the low interference from water make FT-Raman spectroscopy an excellent tool for in situ analysis. acs.orgmt.com This allows for the real-time monitoring of chemical reactions. mt.comyoutube.com For example, an FT-Raman probe could be inserted directly into a reaction vessel to monitor the formation of this compound from its precursors, tracking the appearance of its characteristic vibrational bands to understand reaction kinetics and mechanisms. mt.com In environmental studies, FT-Raman could be applied for the detection and quantification of this compound in various matrices, leveraging its capability to generate a unique molecular fingerprint. wikipedia.orgnih.gov

Chiroptical Spectroscopy for Stereochemical Purity and Isomer Characterization

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly valuable for determining the stereochemical purity of a sample, meaning the relative amounts of enantiomers present, and for characterizing different stereoisomers. The primary chiroptical techniques include polarimetry, which measures optical rotation, and circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light.

For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom bonded to the bromine, ethoxy group, methyl group, and hydrogen atom, these techniques are theoretically applicable for distinguishing between its (R)- and (S)-enantiomers. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data on the chiroptical properties of this compound. There are no published values for its specific rotation or any reported circular dichroism spectra.

In the absence of specific data for this compound, this section will outline the theoretical principles and methodologies of how chiroptical spectroscopy would be employed to assess its stereochemical purity and characterize its isomers, based on the general application of these techniques to chiral compounds.

Principles of Chiroptical Analysis for this compound

The application of chiroptical spectroscopy to this compound would rely on the differential interaction of its enantiomers with polarized light.

Optical Rotation and Polarimetry : Each enantiomer of this compound would rotate the plane of plane-polarized light to an equal but opposite degree. One enantiomer would be dextrorotatory (+), rotating the plane to the right (clockwise), while the other would be levorotatory (-), rotating it to the left (counter-clockwise). A polarimeter is used to measure this optical rotation. The magnitude of the rotation is dependent on the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation. For a pure enantiomer of this compound, a specific, non-zero value of [α] would be expected. A racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, would exhibit no optical rotation as the rotations of the individual enantiomers would cancel each other out.

Circular Dichroism (CD) Spectroscopy : This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The enantiomers of this compound would be expected to produce mirror-image CD spectra. Where one enantiomer shows a positive peak (a positive Cotton effect), the other would show a negative peak of equal magnitude at the same wavelength. The presence of a chromophore, a light-absorbing functional group, in the vicinity of the stereocenter is generally required for a measurable CD signal. In this compound, the carbon-bromine and carbon-oxygen bonds could potentially act as chromophores in the ultraviolet region.

Determination of Stereochemical Purity (Enantiomeric Excess)

A primary application of chiroptical spectroscopy is the determination of the enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

The enantiomeric excess of a sample of this compound could be determined using polarimetry by comparing the observed specific rotation of the sample to the known specific rotation of the pure enantiomer (if it were available). The formula to calculate enantiomeric excess using specific rotation is:

ee (%) = (|observed [α]| / |[α] of pure enantiomer|) × 100

Since the specific rotation of pure this compound enantiomers has not been reported, this calculation is currently not feasible.

Circular dichroism can also be used to determine enantiomeric excess. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample to that of a pure enantiomer standard, the enantiomeric excess can be calculated.

Characterization of Isomers

While chiroptical spectroscopy is primarily used for distinguishing enantiomers, it can also aid in the characterization of other types of isomers. For instance, constitutional isomers of this compound, such as 1-bromo-2-ethoxyethane or 2-bromo-1-ethoxyethane, would have different chemical connectivities and thus different spectroscopic properties. However, chiroptical techniques would only be useful for distinguishing between chiral isomers. If a constitutional isomer is achiral, it will not exhibit optical rotation or a CD spectrum.

Hypothetical Data for Chiroptical Analysis of this compound

To illustrate how data from chiroptical spectroscopy would be presented and utilized, the following table provides a hypothetical set of data for the enantiomers of this compound. It is crucial to reiterate that these values are purely illustrative and are not based on experimental measurements.

| Property | (R)-1-Bromo-1-ethoxyethane (Hypothetical) | (S)-1-Bromo-1-ethoxyethane (Hypothetical) | Racemic this compound (Hypothetical) |

| Specific Rotation ([α]) | +35.0° | -35.0° | 0° |

| CD λmax | 210 nm | 210 nm | No CD Signal |

| Molar Ellipticity [θ] at λmax | +5000 deg·cm2/dmol | -5000 deg·cm2/dmol | 0 deg·cm2/dmol |

In a hypothetical scenario where a sample of this compound was found to have a specific rotation of +17.5°, the enantiomeric excess could be calculated as:

ee (%) = (|+17.5°| / |+35.0°|) × 100 = 50%

This would indicate that the mixture contains 75% of the (R)-enantiomer and 25% of the (S)-enantiomer.

Theoretical and Computational Chemistry Studies of 1 Bromo 1 Ethoxyethane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict reactivity.

Molecular Orbital Analysis (HOMO-LUMO Interactions)A key aspect of molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting a molecule's reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. For 1-bromo-1-ethoxyethane, the HOMO would likely have significant contributions from the non-bonding electrons on the oxygen and bromine atoms.

The LUMO is the orbital that is most likely to accept electrons, indicating where the molecule can act as an electrophile. In this molecule, the LUMO is expected to be localized along the Carbon-Bromine (C-Br) bond, specifically the antibonding σ* orbital, making this bond susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. A hypothetical data table for such an analysis is presented below.

Hypothetical HOMO-LUMO Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: Specific energy values are not available from published research.

Charge Distribution and Electrostatic Potential MapsThe distribution of electron density within a molecule is not uniform due to differences in electronegativity between atoms. This can be quantified through partial atomic charges and visualized using Molecular Electrostatic Potential (MEP) maps.

An MEP map for this compound would show regions of negative potential (typically colored red) and positive potential (blue).

Negative Potential: Expected around the electronegative oxygen and bromine atoms, indicating regions that are susceptible to electrophilic attack.

Positive Potential: Expected around the hydrogen atoms and the carbon atom bonded to bromine, indicating sites for nucleophilic attack.

This charge distribution is critical for understanding intermolecular interactions and the initial stages of a chemical reaction.

Conformational Landscape Analysis and Energy Minima

This compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. This is typically done by systematically rotating dihedral angles and calculating the potential energy at each point. The results would reveal the most populated conformations of the molecule under given conditions.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for mapping out the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state(s), which are the energy maxima along the reaction coordinate.

Density Functional Theory (DFT) Applications to this compound TransformationsDensity Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organic reactions. For this compound, DFT could be applied to study transformations such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

This would allow for the determination of activation energies, which are crucial for predicting reaction rates.

For example, in an SN2 reaction, DFT could model the approach of a nucleophile, the structure of the pentacoordinate transition state, and the departure of the bromide leaving group.

A hypothetical data table for a DFT study on the reaction of this compound with a nucleophile is shown below.

Hypothetical DFT-Calculated Energies for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | - |

| Products | - |

Note: Specific energy values are not available from published research.

Prediction of Spectroscopic Parameters from First Principles

The prediction of spectroscopic parameters from first principles, also known as ab initio quantum chemical calculations, has become a powerful tool in chemical research for the structural elucidation of molecules. These computational methods allow for the determination of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), based on the fundamental laws of quantum mechanics without reliance on empirical parameters. For a molecule like this compound, these theoretical calculations can provide valuable insights into its electronic structure and dynamic behavior, aiding in the interpretation of experimental spectra.

Modern computational chemistry employs various levels of theory to approximate the solutions to the Schrödinger equation for a given molecule. Among the most widely used approaches are Density Functional Theory (DFT) and ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2). The choice of the theoretical method and the basis set is crucial for obtaining accurate predictions. For instance, DFT methods with hybrid functionals like B3LYP have been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

First principles calculations of NMR parameters, specifically chemical shifts (δ) and spin-spin coupling constants (J), are instrumental in assigning the signals in experimental NMR spectra to specific nuclei within a molecule. The calculation of NMR shielding tensors, from which the chemical shifts are derived, is typically performed using methods like Gauge-Including Atomic Orbitals (GIAO).

To illustrate the type of data obtained from such calculations, the following table presents theoretically predicted ¹H and ¹³C NMR chemical shifts for a similar, simpler ether, diethyl ether, calculated using a standard DFT method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂- | 3.45 | 65.8 |

| -CH₃ | 1.18 | 15.4 |

This table is illustrative and shows the type of data generated from first-principles calculations for a related ether. The values are typical predictions and may vary depending on the level of theory and basis set used.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies are invaluable for interpreting Infrared (IR) and Raman spectra. These calculations not only predict the frequencies of the fundamental vibrational modes but also their intensities. Anharmonic DFT studies on aliphatic ethers have demonstrated that such calculations can accurately reproduce complex IR line shapes, especially in the C-H stretching region. acs.org The C-O single-bond stretching in ethers typically appears in the 1050 to 1150 cm⁻¹ range in IR spectra. libretexts.orgopenstax.orgpressbooks.pub

For this compound, computational methods could predict the vibrational modes associated with the C-Br stretch, C-O-C stretches, and the various C-H bending and stretching modes. Although specific computational studies on the vibrational spectra of this compound are not prevalent in the literature, the established methodologies for similar organic molecules are directly applicable.

The following table provides an example of calculated vibrational frequencies for a simple ether, demonstrating the kind of information that can be obtained.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 2950-3050 | Symmetric and Asymmetric C-H stretching |

| δ(C-H) | 1350-1470 | C-H bending (scissoring, wagging, twisting) |

| ν(C-O-C) | 1100-1150 | Asymmetric C-O-C stretching |

| ν(C-C) | 850-950 | C-C stretching |

This table is for illustrative purposes to show the type of data generated from first-principles vibrational frequency calculations for a representative ether. The exact frequencies for this compound would require a specific calculation.

Synthetic Strategies and Reactivity of Analogues and Derivatives of 1 Bromo 1 Ethoxyethane

Chiral Analogues and Stereoisomers

The synthesis of chiral α-bromo ethers, including enantiomerically enriched 1-bromo-1-ethoxyethane, is a significant challenge in stereoselective synthesis. The presence of a stereocenter at the carbon bearing the bromine and ethoxy group means that this compound can exist as two enantiomers. The development of synthetic methods that favor the formation of one enantiomer over the other is crucial for applications in asymmetric synthesis, where the chirality of a starting material can dictate the stereochemical outcome of a reaction.

One promising strategy for the enantioselective synthesis of related chiral α-bromo compounds involves the use of chiral auxiliaries. For instance, bromoacetals derived from the reaction of aryl alkyl ketones with (2R,3R)-tartaric acid have been shown to undergo bromination with high diastereoselectivity. Subsequent hydrolysis of these bromoacetals can yield α-bromoketones with significant enantiomeric excess. While not a direct synthesis of chiral this compound, this methodology highlights a pathway where a chiral template can be used to control the stereochemistry of a bromination reaction adjacent to an oxygen atom.

The reactivity of chiral α-haloethers is of particular interest in nucleophilic substitution reactions. The stereochemical outcome of these reactions, whether it be retention or inversion of configuration at the chiral center, is dependent on the reaction mechanism. For example, the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide (B1231860) to produce (S)-1-fluoro-1-methoxyethane proceeds with retention of configuration. pearson.com This is consistent with an SN2-type mechanism that involves a double inversion, or an alternative mechanism that avoids inversion. Understanding these mechanistic nuances is critical when using chiral analogues of this compound in the synthesis of complex, stereochemically defined molecules.

Reactions involving chiral molecules where the bond to the chiral center is not broken will proceed with retention of configuration. stackexchange.comepo.org This principle can be used to relate the configuration of a reactant to a product. However, if a bond to the chiral carbon is broken, the stereochemical outcome depends on the reaction mechanism, with SN2 reactions typically proceeding with inversion of configuration and SN1 reactions often leading to racemization. nih.gov

Halogen-Substituted Analogues (e.g., Fluoro-, Chloro-, Iodo-Analogues)

Chloro-Analogues: 1-Chloro-1-ethoxyethane is a known compound used in organic synthesis. It can be synthesized through various methods, including the reaction of ethyl vinyl ether with a source of chlorine. Its reactivity is similar to its bromo-counterpart, though the chloride is generally a poorer leaving group than bromide, which may necessitate harsher reaction conditions for nucleophilic substitution reactions.

Fluoro-Analogues: The synthesis of α-fluoro ethers presents a unique set of challenges and opportunities. The carbon-fluorine bond is significantly stronger than the other carbon-halogen bonds, making fluoride (B91410) a poor leaving group in nucleophilic substitution reactions. However, the high electronegativity of fluorine can influence the reactivity of adjacent functional groups. The synthesis of compounds like 1-fluoro-1-ethoxyethane can be approached through specialized fluorinating agents. The reactivity of such compounds would be expected to be different from this compound, with a decreased propensity for SN1 and SN2 reactions at the α-carbon.

Iodo-Analogues: In contrast to fluoro-analogues, iodo-analogues such as 1-iodo-1-ethoxyethane would be expected to be more reactive than this compound in nucleophilic substitution reactions. Iodide is an excellent leaving group, making the C-I bond susceptible to cleavage. The synthesis of 1-iodoalkynes from terminal alkynes using reagents like (diacetoxyiodo)benzene (B116549) and potassium iodide has been reported, and similar strategies could potentially be adapted for the synthesis of α-iodo ethers.

The following table summarizes the key properties of the halogen-substituted analogues:

| Halogen | Compound Name | Leaving Group Ability | Reactivity in Nucleophilic Substitution |

| F | 1-Fluoro-1-ethoxyethane | Poor | Low |

| Cl | 1-Chloro-1-ethoxyethane | Moderate | Moderate |

| Br | This compound | Good | Good |

| I | 1-Iodo-1-ethoxyethane | Excellent | High |

Variations in the Alkoxy Moiety (e.g., Methoxy (B1213986), Butoxy, PEGylated Analogues)

Modification of the alkoxy group in this compound provides another avenue for tuning the molecule's properties. Changing the steric and electronic nature of the ether side chain can influence reaction rates and solubility.

Methoxy Analogues: The methoxy analogue, 1-bromo-1-methoxyethane (B8645223), is a closely related compound. Its synthesis can be achieved through methods analogous to those used for this compound. The reactivity of 1-bromo-1-methoxyethane is expected to be very similar to its ethoxy counterpart in terms of the reactivity of the C-Br bond. PubChem contains entries for both the racemic and the (1S)-enantiomer of 1-bromo-1-methoxyethane.

Butoxy Analogues: The synthesis of 1-bromo-1-butoxyethane would likely follow general procedures for the preparation of α-bromo ethers. A potential route could involve the reaction of butyl vinyl ether with a bromine source. The increased steric bulk of the butoxy group compared to the ethoxy group might have a modest impact on the rates of nucleophilic substitution reactions at the α-carbon.

PEGylated Analogues: The attachment of a polyethylene (B3416737) glycol (PEG) chain to the 1-bromo-ethoxyethane scaffold introduces significant changes in the molecule's physical properties, most notably a dramatic increase in water solubility and biocompatibility. The synthesis of PEGylated α-bromo ethers can be envisioned through several routes. One common method is the Williamson ether synthesis, where a PEG-alkoxide is reacted with a suitable electrophile. For instance, a PEG alcohol could be deprotonated and reacted with a molecule like 1,1-dibromoethane. Alternatively, a pre-functionalized PEG, such as a PEG-tosylate, could be reacted with an appropriate nucleophile. A European patent describes a method for preparing PEG-aldehyde by reacting PEG with the diethyl acetal (B89532) of alpha-bromoacetaldehyde, which is a related transformation. These synthetic strategies open the door to creating novel biocompatible reagents and building blocks for applications in medicinal chemistry and materials science.

Unsaturated Derivatives (e.g., 1-Bromo-1-ethoxyethene)

The introduction of a double bond to create unsaturated derivatives like 1-bromo-1-ethoxyethene significantly alters the chemical reactivity of the molecule. This vinyl ether is a versatile synthetic intermediate, with the bromine and ethoxy groups activating the double bond towards various reactions.

The synthesis of 1-bromo-1-ethoxyethene can be achieved through several methods. One common approach involves the bromination of ethyl vinyl ether, followed by dehydrobromination. The stereoselectivity of the elimination step can be controlled to favor the formation of either the (E) or (Z) isomer.

The reactivity of 1-bromo-1-ethoxyethene is characterized by the interplay of the vinyl bromide and vinyl ether functionalities. The double bond can participate in cycloaddition reactions, and the carbon-bromine bond can be functionalized through cross-coupling reactions, such as Suzuki or Stille couplings. The presence of the ethoxy group makes the double bond electron-rich and susceptible to electrophilic attack.

The following table provides some of the computed properties of 1-bromo-2-ethoxyethene (B13034002) from PubChem:

| Property | Value |

| Molecular Formula | C4H7BrO |

| Molecular Weight | 151.00 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Oligomeric and Polymeric Derivatives in Materials Science Research

The development of oligomeric and polymeric materials derived from this compound and its analogues holds significant potential in materials science. The incorporation of the α-bromo ether functionality into a polymer backbone or as a pendant group can be used to create reactive polymers that can be further modified.

One area of interest is the synthesis of poly(vinyl ether)s with functional pendant groups. While the direct polymerization of this compound might be challenging, derivatives of this compound could serve as valuable monomers. For example, a vinyl ether monomer containing a bromoalkyl group could be synthesized and subsequently polymerized. The resulting polymer would have pendant bromoalkyl groups that could be used for post-polymerization modification, such as the introduction of cross-linking agents or other functional moieties. The synthesis of poly(vinyl ether)s with perfluoroalkyl and phenol (B47542) pendant groups has been reported, demonstrating the versatility of this class of polymers.

Another approach involves the use of atom transfer radical polymerization (ATRP). Monomers containing a bromoalkyl group can be polymerized in a controlled manner using ATRP. For example, the vinyl-addition homopolymerization of norbornenes with bromoalkyl groups has been studied for the preparation of anion exchange membranes. This suggests that monomers derived from or analogous to this compound could be employed in similar polymerization techniques to generate well-defined polymers with tailored properties for applications in membranes, coatings, and advanced functional materials.

Future Research Directions and Emerging Trends in 1 Bromo 1 Ethoxyethane Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The development of sustainable synthetic methods is a paramount goal in modern chemistry. For α-bromoethers like 1-bromo-1-ethoxyethane, future research is directed towards greener protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption.

One promising trend is the advancement of one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single operation, are inherently more efficient and environmentally friendly by reducing the need for intermediate purification and minimizing solvent waste. nih.gov For instance, one-pot procedures have been successfully developed for the synthesis of α-bromo-α,β-unsaturated esters from alcohols, combining oxidation, halogenation, and a Wittig reaction in a single sequence. nih.gov Similar strategies could be adapted for the synthesis of this compound and its derivatives.

The use of less toxic and more readily available reagents is another key aspect. Research into replacing traditional brominating agents with greener alternatives, such as those derived from bromide/bromate couples or ammonium (B1175870) bromide and oxone, is gaining traction for the synthesis of related α-bromoketones. rsc.orgresearchgate.net A patent has described a green chemical process for synthesizing α-bromoaromatic ketones that boasts high yield, selectivity, and low environmental impact. google.com

Furthermore, electrochemical synthesis is emerging as a powerful tool for sustainable transformations. rsc.org Electrochemistry offers an atom-economical and greener alternative to traditional redox reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org The application of electrochemical methods to the synthesis and functionalization of α-bromoethers represents a significant avenue for future exploration. rsc.org

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Reagents | Often involve toxic and hazardous chemicals (e.g., liquid bromine). | Use of greener brominating agents (e.g., NBS, NaBr/NaBrO₃), electrochemical generation of reagents. nih.govresearchgate.netrsc.org |

| Process | Multi-step synthesis with purification of intermediates. | One-pot reactions, tandem sequences. nih.gov |

| Solvents | Often rely on chlorinated or volatile organic solvents. | Use of greener solvents, solvent-free conditions, or aqueous media. |

| Energy | May require harsh reaction conditions (high temperature/pressure). | Ambient temperature reactions, use of ultrasound or light to promote reactions. nih.govgoogle.com |

| Byproducts | Generation of significant stoichiometric waste. | Higher atom economy, catalytic processes leading to less waste. |

Exploration of Novel Catalytic Systems for α-Bromoether Transformations

Catalysis is at the heart of efficient organic synthesis. The future of this compound chemistry will heavily rely on the discovery and application of novel catalytic systems to facilitate its transformations into more complex and valuable molecules.

Transition metal catalysis continues to be a major focus. Copper-catalyzed systems, for example, have shown great promise for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds at ambient temperatures. figshare.comnih.gov These inexpensive and robust catalysts are well-suited for the functionalization of complex molecules. figshare.com Future work will likely expand the scope of these copper catalysts to reactions involving α-bromoethers like this compound. Other transition metals, such as rhodium and gold, are also being explored for novel transformations like oxyamination and oxyarylation, respectively. rsc.org

Organocatalysis represents another burgeoning area. Chiral secondary amines, for instance, have been used as catalysts for the enantioselective α-bromination of aldehydes. acs.org This approach offers a metal-free alternative for creating chiral centers. The development of organocatalysts capable of activating this compound for asymmetric transformations is a significant research goal. These catalysts can operate through various activation modes, including enamine and enolate intermediates, to achieve high levels of stereocontrol. mdpi.com

Hydrogen-bond-donor catalysis is an emerging strategy for controlling reactivity and selectivity. It has been successfully applied in the enantioselective desymmetrization of oxetanes via bromide delivery, demonstrating its potential for facilitating challenging bond formations and controlling stereochemistry. harvard.edu Applying this concept to reactions of α-bromoethers could unlock new synthetic possibilities.

Chemo- and Regioselective Functionalization Strategies

Molecules containing multiple reactive sites pose a challenge for selective functionalization. For substrates derived from or reacting with this compound, achieving high chemo- and regioselectivity is crucial for synthesizing well-defined products.

Future research will focus on developing methods that can precisely target the α-position of the ether for substitution while leaving other functional groups in the molecule untouched. This requires careful choice of catalysts and reaction conditions. For example, base metal-catalyzed B-H functionalization of carboranes has demonstrated that high regioselectivity can be achieved even among ten chemically similar vertices. rsc.org This level of control is what future strategies for α-bromoether functionalization will aspire to.

The development of regioselective one-pot syntheses is also a key trend. For instance, the bis-alkoxyselenenylation of alkenes has been achieved with high regioselectivity by carefully controlling the reaction sequence and additives. mdpi.com Such strategies, where the regiochemical outcome is dictated by the methodology, are highly desirable. In the context of this compound, this could involve developing catalytic systems that can differentiate between various C-H bonds or other reactive sites in a complex substrate, allowing for precise installation of the ethoxyethyl group.

The concept of catalyst-controlled selectivity, where the catalyst dictates the site of reaction rather than the inherent reactivity of the substrate, is a powerful tool. Research into bifunctional catalysts, which can simultaneously activate the α-bromoether and the nucleophile while holding them in a specific orientation, will be instrumental in achieving high levels of chemo- and regioselectivity. mdpi.com

Computational Design of New Reagents and Reaction Pathways Based on α-Bromoether Scaffolds

Computational chemistry has become an indispensable tool in modern organic synthesis. For α-bromoether chemistry, computational methods are poised to accelerate discovery by designing new reagents and predicting viable reaction pathways.

The concept of using molecular scaffolds as a basis for designing new molecules is well-established. nih.govcapes.gov.br By defining the 1-bromo-1-ethoxyethyl group as a key scaffold, computational methods can be used to explore vast chemical spaces for new reagents that can be synthesized from this starting point. researchgate.netresearchgate.net These approaches can systematically generate and evaluate virtual libraries of compounds, prioritizing those with desirable properties for synthesis.

Density Functional Theory (DFT) calculations and other quantum chemical methods are powerful for elucidating reaction mechanisms. acs.orgresearchgate.net By modeling the transition states and intermediates of reactions involving this compound, researchers can gain insights into the factors that control reactivity and selectivity. This understanding can then be used to optimize reaction conditions or design new catalysts that favor a desired outcome. For example, computational studies can predict whether a reaction will proceed through a concerted or stepwise mechanism, which has significant implications for stereoselectivity. researchgate.net The "Valley-Ridge" algorithm is a newer computational tool designed to predict the major products in reactions with branching pathways, which are often difficult to analyze experimentally. cam.ac.uk

The United Reaction Valley Approach (URVA) is another computational tool that provides a detailed analysis of reaction mechanisms by breaking them down into distinct "reaction phases." acs.org This can reveal hidden intermediates and transition states, offering chemists greater control over the reaction outcome by modifying substituents or reaction conditions. acs.org Applying these advanced computational techniques to α-bromoether reactions will undoubtedly uncover novel transformations and lead to more efficient synthetic routes.

Integration of Artificial Intelligence and Machine Learning in α-Bromoether Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical research is conducted. In the context of α-bromoether chemistry, these technologies offer powerful new ways to predict reaction outcomes, optimize processes, and even discover new reactions.

ML models, particularly those based on neural networks like the Molecular Transformer, can be trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents with high accuracy. arxiv.orgnih.gov These tools could be used to screen potential transformations of this compound with various nucleophiles or under different catalytic conditions, saving significant experimental time and resources.

Beyond just predicting the final product, ML is being developed to predict reaction yields and even elucidate reaction mechanisms. ibm.comarxiv.org By analyzing vast amounts of reaction data, ML models can identify the subtle factors that influence the efficiency of a reaction, guiding chemists toward optimal conditions. ibm.com Some models can now generate detailed arrow-pushing diagrams for each mechanistic step, providing a deeper understanding of the transformation. arxiv.org Furthermore, ML models are being developed to predict kinetic parameters like reaction barriers, which is crucial for understanding and designing catalytic processes. dtu.dk

The integration of AI can also accelerate the design of new catalysts and reagents. For example, a hybrid ML and atomistic modeling strategy known as Riff-Diff has been used for the computational design of enzymes for specific chemical transformations. biorxiv.org While focused on biocatalysis, the underlying principles of using machine learning to scaffold catalytic motifs could be adapted for the design of small molecule organocatalysts for α-bromoether transformations. As these AI and ML tools become more sophisticated and accessible, their application in the study and utilization of this compound and related α-bromoethers will undoubtedly lead to unprecedented discoveries.

Table 2: Applications of AI/ML in α-Bromoether Chemistry

| Application | Description | Potential Impact on α-Bromoether Research |

| Reaction Prediction | Predicts the major product(s) from a given set of reactants and reagents. arxiv.orgnih.gov | Rapidly screen potential reactions of this compound, accelerating the discovery of new derivatives. |

| Yield Prediction | Estimates the percentage of reactants converted to the desired product. ibm.com | Optimize reaction conditions for transformations of α-bromoethers to maximize efficiency and reduce waste. |

| Mechanism Elucidation | Predicts the step-by-step electron movements in a reaction. arxiv.orgarxiv.org | Gain deeper insights into how α-bromoethers react, facilitating the design of more selective transformations. |

| Catalyst Design | Aids in the design of new catalysts with desired activity and selectivity. biorxiv.org | Accelerate the development of novel catalysts for the asymmetric functionalization of this compound. |

| Pathway Design | Helps in planning multi-step synthetic routes to target molecules. | Design more efficient and novel synthetic routes starting from or incorporating the α-bromoether scaffold. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro